molecular formula C20H19N3O2S B2611371 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-99-5

2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2611371
CAS RN: 361171-99-5
M. Wt: 365.45
InChI Key: MIGYLUXUCLMASP-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and evaluated for its antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of this compound involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Future work could involve the use of sodium cyanoborohydride as a reducing agent instead of sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound was verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Further analysis could involve the use of ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of α, β-unsaturated ketones treated with phenylhydrazine in acetic acid under refluxing conditions . The reaction also involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including those with indole scaffolds, have been investigated for their antileishmanial and antimalarial activities. Molecular simulations have justified the in vitro antipromastigote activity of certain pyrazole derivatives .

Mechanism of Action

The compound has shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Future Directions

Future work could involve the use of sodium cyanoborohydride as a reducing agent instead of sodium borohydride . An acid catalyst could also be used to facilitate the formation of the imine . Additionally, recrystallization at the end of the filtration step could help further purify the product .

properties

IUPAC Name

2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-7-3-5-9-17(13)23-19(15-11-26-12-16(15)22-23)21-20(24)14-8-4-6-10-18(14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYLUXUCLMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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